Cas no 2703778-76-9 (5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene)

5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene 化学的及び物理的性質
名前と識別子
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- 5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene
- EN300-28339293
- 2703778-76-9
- 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene
-
- インチ: 1S/C9H11BrOS/c1-6-4-7(10)5-8(12-3)9(6)11-2/h4-5H,1-3H3
- InChIKey: QSCYLBUOYNHWMC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C)C=1)OC)SC
計算された属性
- せいみつぶんしりょう: 245.97140g/mol
- どういたいしつりょう: 245.97140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 34.5Ų
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28339293-2.5g |
5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |
2703778-76-9 | 95.0% | 2.5g |
$2631.0 | 2025-03-19 | |
Enamine | EN300-28339293-10.0g |
5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |
2703778-76-9 | 95.0% | 10.0g |
$5774.0 | 2025-03-19 | |
Enamine | EN300-28339293-0.1g |
5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |
2703778-76-9 | 95.0% | 0.1g |
$466.0 | 2025-03-19 | |
Enamine | EN300-28339293-0.25g |
5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |
2703778-76-9 | 95.0% | 0.25g |
$666.0 | 2025-03-19 | |
1PlusChem | 1P0281F1-100mg |
5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |
2703778-76-9 | 95% | 100mg |
$638.00 | 2024-05-08 | |
Aaron | AR0281ND-10g |
5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |
2703778-76-9 | 95% | 10g |
$7965.00 | 2023-12-15 | |
Aaron | AR0281ND-2.5g |
5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |
2703778-76-9 | 95% | 2.5g |
$3643.00 | 2025-02-15 | |
Aaron | AR0281ND-5g |
5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |
2703778-76-9 | 95% | 5g |
$5380.00 | 2025-02-15 | |
1PlusChem | 1P0281F1-500mg |
5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |
2703778-76-9 | 95% | 500mg |
$1355.00 | 2024-05-08 | |
Enamine | EN300-28339293-0.5g |
5-bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene |
2703778-76-9 | 95.0% | 0.5g |
$1046.0 | 2025-03-19 |
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene 関連文献
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzeneに関する追加情報
Introduction to 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene (CAS No. 2703778-76-9)
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene, identified by its CAS number 2703778-76-9, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This aromatic heterocyclic compound features a benzene ring substituted with a bromine atom, a methoxy group, a methyl group, and a methylsulfanyl group at specific positions. The unique structural arrangement of these functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure consists of a benzene core with substituents that enhance its versatility in chemical reactions. The presence of the bromine atom at the 5-position allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the construction of more complex molecular architectures. Additionally, the methoxy and methylsulfanyl groups contribute to its solubility and interaction with biological targets, making it a promising candidate for drug discovery initiatives.
In recent years, 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene has been explored in several cutting-edge research studies aimed at developing novel therapeutic agents. One notable area of investigation involves its role as a precursor in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed pathways relevant to inflammatory diseases and cancer. The compound's ability to undergo selective modifications has enabled researchers to generate libraries of derivatives with tailored pharmacological properties.
Recent advancements in computational chemistry have further highlighted the potential of 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene in rational drug design. Molecular modeling studies have demonstrated its binding affinity to specific protein receptors, suggesting its utility as an scaffold for developing kinase inhibitors. These findings align with the broader trend in medicinal chemistry toward rational design approaches that leverage computational tools to accelerate the discovery of lead compounds.
The pharmaceutical industry has also shown interest in 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene due to its structural similarity to known bioactive molecules. Researchers have utilized it as a building block in the synthesis of novel antimicrobial agents, where its aromatic system provides stability while the substituents enhance interactions with bacterial enzymes. Such efforts are particularly relevant in the context of rising antibiotic resistance, where innovative chemotypes are urgently needed.
Moreover, the agrochemical sector has explored derivatives of 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene for their potential as herbicides or fungicides. The compound's structural features enable it to disrupt metabolic pathways in pests while maintaining low toxicity to non-target organisms. This dual specificity makes it an attractive candidate for environmentally friendly agricultural solutions.
The synthesis of 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, have been employed to improve yield and efficiency. These techniques not only enhance scalability but also reduce waste generation, aligning with green chemistry principles.
In conclusion, 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene (CAS No. 2703778-76-9) represents a versatile and promising compound with applications spanning pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it an invaluable intermediate for synthetic chemists and researchers alike. As scientific understanding continues to evolve, further exploration of this compound is expected to yield novel insights and applications that will benefit multiple industries.
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